![molecular formula C6H4N4O2 B1298430 3-Nitropyrazolo[1,5-a]pyrimidine CAS No. 55405-64-6](/img/structure/B1298430.png)

3-Nitropyrazolo[1,5-a]pyrimidine

Übersicht

Beschreibung

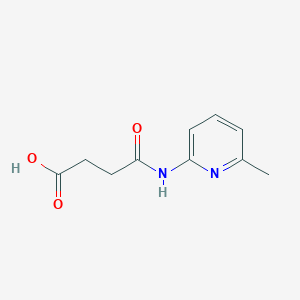

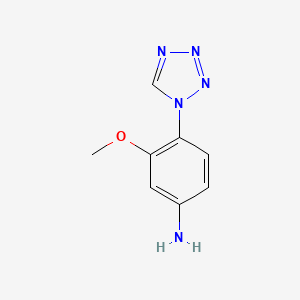

3-Nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its diverse range of applications, particularly in medicinal chemistry and material science. The compound is characterized by the presence of a pyrazole ring fused to a pyrimidine ring, with a nitro group at the third position. This structure forms the core for various substitutions that can lead to the synthesis of compounds with significant biological activities and material properties .

Synthesis Analysis

The synthesis of 3-nitropyrazolo[1,5-a]pyrimidines has been achieved through various methods. A notable approach is the one-pot sequence that utilizes microwave-assisted processes for the regioselective synthesis of these compounds. This method involves the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by an electrophilic substitution with different electrophilic reagents. The process is distinguished by its operational simplicity, high yields, and broad substrate scope . Another synthesis route involves the reaction of 3,5-diamino-5-nitropyrazole with unsymmetrical beta-diketones, which leads to the formation of 2-amino-4-nitropyrazolo[1,5-a]pyrimidines .

Molecular Structure Analysis

The molecular structure of 3-nitropyrazolo[1,5-a]pyrimidines has been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction analysis. These studies have confirmed the regioselectivity of the reactions and the identity of the synthesized compounds. The presence of the nitro group and other substituents significantly influences the electronic and photophysical properties of these molecules .

Chemical Reactions Analysis

3-Nitropyrazolo[1,5-a]pyrimidines serve as key intermediates in the synthesis of a wide range of functional compounds. They have been used to prepare 3-alkynyl and 3-aminopyrazolo[1,5-a]pyrimidines, as well as novel functional fluorophores. The reactivity of these compounds allows for further functionalization, which is essential for the development of new materials and biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-nitropyrazolo[1,5-a]pyrimidines are influenced by their molecular structure. These compounds exhibit significant fluorescence and photophysical properties, which can be tuned by varying the substituents on the heterocyclic core. For instance, derivatives with donor or acceptor groups show large Stokes shifts and high fluorescence intensities, making them potential candidates for fluorescent probes . The presence of the nitro group also imparts certain electronic characteristics that are beneficial for applications in medicinal chemistry, such as the inhibition of xanthine oxidase and cAMP phosphodiesterase .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- One-Pot Synthesis Method : A one-pot, microwave-assisted process has been developed for synthesizing diversely substituted 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines. This method features a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by electrophilic substitution, offering high yields, operational simplicity, and broad substrate scope (Castillo, Rosero, & Portilla, 2017).

Medicinal Chemistry and Pharmacology

- Antiviral Activity : A class of 2-amino-4-nitropyrazolo[1,5-a]pyrimidines demonstrates potent inhibition of coxsackievirus B3 replication, offering a promising avenue for antiviral drug development (Makarov et al., 2005).

- CRF1 Receptor Antagonists : The compound 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) is a potent corticotropin-releasing factor-1 receptor antagonist, showing potential as a therapeutic agent in psychiatric disorders (Chen et al., 2004).

Wirkmechanismus

Target of Action

Similar compounds with a pyrazolo[1,5-a]pyrimidine nucleus have been used in medicinal chemistry and drug design . For instance, they have been used in the synthesis of anxiolytic and hypnotic drugs .

Mode of Action

The synthesis of this compound involves a sequential cyclocondensation reaction of β-enaminones with nh-5-aminopyrazoles, followed by a regioselective electrophilic substitution .

Biochemical Pathways

The compound is synthesized through a sequential cyclocondensation reaction of β-enaminones with nh-5-aminopyrazoles .

Pharmacokinetics

The compound is synthesized in good to excellent yields through a microwave-assisted process .

Result of Action

The compound has been successfully used in the synthesis of 3-alkynyl and 3-aminopyrazolo[1,5-a]pyrimidines .

Action Environment

The synthesis of this compound is distinguished by its short reaction times, high yield, operational simplicity, broad substrate scope, and pot-economy .

Zukünftige Richtungen

The promising biological and photophysical properties of pyrazolo[1,5-a]pyrimidines have prompted the development of various methods for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently .

Eigenschaften

IUPAC Name |

3-nitropyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOREHMGSRCRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350743 | |

| Record name | 3-nitropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55405-64-6 | |

| Record name | 3-nitropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What synthetic routes are available for producing 3-Nitropyrazolo[1,5-a]pyrimidines?

A1: A recent study [] described a novel one-pot synthesis of 3-Nitropyrazolo[1,5-a]pyrimidines. This method utilizes a microwave-assisted process involving the sequential cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective nitration at the 3-position. This methodology boasts advantages such as short reaction times, high yields, operational simplicity, broad substrate scope, and pot-economy.

Q2: Has the biological activity of 3-Nitropyrazolo[1,5-a]pyrimidines been investigated?

A2: Yes, research has explored the antiviral potential of 2-Amino-3-nitropyrazolo[1,5-a]pyrimidines against Coxsackievirus B3. This suggests that further investigation into the structure-activity relationship of this compound class could lead to the development of novel antiviral agents.

Q3: Are there alternative synthetic approaches to access similar heterocyclic structures containing nitro groups?

A3: Yes, researchers have reported the synthesis of 5,6-condensed 3-nitropyridines using heterocyclic amines and nitromalonaldehyde as starting materials. This indicates that exploring various condensation reactions with different building blocks could provide access to a diverse range of nitro-containing heterocycles with potential biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)

![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)

![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)

![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)